molecular formula C20H36N6O5S B12306706 N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B12306706
M. Wt: 472.6 g/mol
InChI Key: QBRUPFYKMKUSDC-UHFFFAOYSA-N
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Description

N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes azido, ether, and thienoimidazole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide typically involves multiple steps. The process begins with the preparation of the azidopropoxy intermediate, followed by the formation of the ethoxy linkages. The final step involves the coupling of the thienoimidazole moiety with the pentanamide chain under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing the compound to label or modify biomolecules selectively. The thienoimidazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is unique due to its combination of azido, ether, and thienoimidazole groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H36N6O5S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C20H36N6O5S/c21-26-23-8-4-10-30-12-14-31-13-11-29-9-3-7-22-18(27)6-2-1-5-17-19-16(15-32-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)

InChI Key

QBRUPFYKMKUSDC-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2

Origin of Product

United States

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